Strepsilin

Description

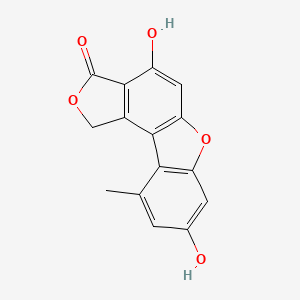

Structure

3D Structure

Properties

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

4,8-dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one |

InChI |

InChI=1S/C15H10O5/c1-6-2-7(16)3-10-12(6)14-8-5-19-15(18)13(8)9(17)4-11(14)20-10/h2-4,16-17H,5H2,1H3 |

InChI Key |

OOXFLIUVCWLPKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3COC4=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strepsilin: A Comprehensive Technical Review of its Chemical Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Strepsilin

This compound is a naturally occurring diaryl ether, a class of organic compounds characterized by two aryl groups linked by an ether linkage. First isolated from the plant Streptocaulon juventas, it has garnered significant interest within the scientific community for its potential therapeutic applications, primarily as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and for its anti-inflammatory properties.

Chemical Structure:

-

IUPAC Name: 2,4-dihydroxy-6-methylphenyl 3-hydroxy-5-methoxyphenyl ketone

-

CAS Number: 109813-72-9

-

Molecular Formula: C₁₅H₁₄O₅

-

Molecular Weight: 274.27 g/mol

The core structure of this compound consists of a benzophenone scaffold with hydroxyl and methoxy substitutions on the phenyl rings, which are crucial for its biological activity.

Quantitative Biological Data

The biological effects of this compound have been quantified across various studies, primarily focusing on its anticancer and anti-inflammatory activities. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 1.8 ± 0.2 | MTT Assay | |

| DU145 | Prostate Cancer | 3.5 ± 0.4 | MTT Assay | |

| PC-3 | Prostate Cancer | 4.1 ± 0.5 | MTT Assay |

Table 2: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | IC₅₀ (µM) | Assay | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | 8.9 ± 0.8 | Griess Assay | |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | 12.5 ± 1.1 | EIA | |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | 15.3 ± 1.4 | ELISA | |

| Interleukin-6 (IL-6) | RAW 264.7 | 18.2 ± 1.9 | ELISA |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways implicated in cancer progression and inflammation. Its primary mechanism is the inhibition of the STAT3 signaling cascade. Additionally, it has been shown to interfere with the NF-κB and MAPK signaling pathways.

Inhibition of the STAT3 Signaling Pathway

This compound has been identified as a direct inhibitor of STAT3. It is understood to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, which in turn downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Modulation of NF-κB and MAPK Signaling Pathways

In the context of inflammation, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways in RAW 264.7 macrophages. This leads to a reduction in the production of pro-inflammatory mediators.

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the biological activity of this compound.

Synthesis of this compound Analogues

A general procedure for the synthesis of this compound and its analogues involves a Friedel-Crafts acylation reaction.

-

Starting Materials: Substituted phenols and benzoyl chlorides.

-

Reaction: A solution of the substituted phenol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C.

-

Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.

-

Acylation: The substituted benzoyl chloride is added dropwise to the reaction mixture.

-

Workup: The reaction is stirred at room temperature until completion, then quenched with hydrochloric acid and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired diaryl ether.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours.

-

Griess Reaction: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The IC₅₀ value is determined from the dose-dependent inhibition of NO production.

Experimental and Drug Discovery Workflow

The investigation of this compound as a potential therapeutic agent follows a logical workflow from initial discovery to preclinical evaluation.

Caption: A generalized workflow for the evaluation of this compound.

Strepsilin: A Deep Dive into its Discovery, Chemistry, and History in Lichen Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically algae or cyanobacteria. This symbiosis results in the production of a diverse array of secondary metabolites, many of which are unique to lichens. These compounds play crucial roles in the survival of the lichen, including defense against herbivores and microbes, protection from UV radiation, and facilitation of mineral uptake. Among these fascinating natural products is strepsilin, a dibenzofuran that has captured the attention of chemists for over a century.

This guide aims to provide a detailed technical overview of this compound for researchers, scientists, and drug development professionals. It will delve into the history of its discovery, its chemical characteristics, and what is currently known about its formation and potential biological activities.

History of Discovery

This compound was first discovered in 1903 by the German chemist and lichenologist Wilhelm Zopf.[1] He isolated this compound from the lichen Cladonia strepsilis, from which it derives its name.[1] For several decades following its discovery, the precise chemical structure of this compound remained unknown. It was not until the mid-20th century that the Japanese natural product chemist Shoji Shibata successfully determined its structure as a dibenzofuran derivative.[1] This elucidation was a significant step in understanding the chemical diversity of lichen metabolites.

Chemical Properties of this compound

This compound is a relatively small molecule with the chemical formula C₁₅H₁₀O₅.[1] Its structure is based on a dibenzofuran core, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₅ | [1] |

| Molar Mass | 270.24 g/mol | [1] |

| Melting Point | 324 °C | [1] |

| Appearance | Crystalline solid | |

| Solubility |

One of the characteristic chemical reactions of this compound is the emerald green color it produces in the C test (calcium hypochlorite test), a simple spot test used in lichenology to identify certain lichen substances.[1]

Spectroscopic Data

Detailed and publicly available spectroscopic data for this compound is limited. While infrared (IR) spectroscopy has been used to identify a hydrogen-bonded carbonyl of a phthalide ring, a comprehensive dataset of 1H NMR, 13C NMR, UV-Vis, and mass spectrometry data is not readily found in the literature. This lack of data presents a significant challenge for the unambiguous identification and characterization of this compound in new lichen extracts.

Table 2: Known Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference |

| Infrared (IR) | C=O stretching frequency at 1745 cm⁻¹ (in dioxane) | |

| UV-Visible (UV-Vis) | Not available | |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Not available | |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Not available | |

| Mass Spectrometry (MS) | Not available |

Occurrence in Lichens

This compound has been identified in a limited number of lichen genera. Its primary source remains Cladonia strepsilis.[1] It has also been reported in some species of the genus Siphula and in Stereocaulon azoreum.[1] The distribution of this compound across different lichen species is not extensive, making it a chemotaxonomically significant marker for the species in which it is found.

Biosynthesis

The biosynthesis of dibenzofurans in lichens is generally understood to proceed through the polyketide pathway.[2][3] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large multi-enzyme complex known as polyketide synthase (PKS). The resulting poly-β-keto chain then undergoes a series of cyclization, aromatization, and modification reactions to form the final dibenzofuran structure.

While this general pathway is accepted, the specific enzymatic steps and intermediates involved in the biosynthesis of this compound have not been elucidated. A detailed understanding of the this compound biosynthetic pathway would require the identification and characterization of the specific PKS and tailoring enzymes responsible for its formation in lichens such as Cladonia strepsilis.

Experimental Protocols

-

Collection and Pre-processing: Collection of lichen thalli, followed by cleaning and air-drying.

-

Extraction: Grinding the dried lichen material and extracting with an organic solvent such as acetone or methanol. This is often done using a Soxhlet apparatus or by maceration at room temperature.

-

Purification: The crude extract is then subjected to various chromatographic techniques to isolate the desired compound. These techniques may include:

-

Thin-Layer Chromatography (TLC): For initial separation and identification.

-

Column Chromatography: Using silica gel or Sephadex for preparative separation.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification.

-

-

Structure Elucidation: The purified compound is then analyzed using spectroscopic methods such as NMR, IR, UV-Vis, and mass spectrometry to confirm its structure.

A standardized and optimized protocol specifically for this compound, including details on solvent systems, column packing materials, and chromatographic conditions, would be a valuable contribution to the field.

Biological Activity

There is a significant lack of data regarding the biological activities of purified this compound. While many lichen-derived dibenzofurans have been reported to exhibit a range of biological effects, including antimicrobial, antiviral, antioxidant, and cytotoxic activities, specific studies on this compound are scarce.[2]

Future research should focus on in-vitro and in-vivo studies to determine the pharmacological potential of this compound. This would involve screening for:

-

Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.

-

Antiviral activity: Against various viral strains.

-

Cytotoxic activity: Against a range of cancer cell lines.

-

Antioxidant activity: Using assays such as DPPH and ABTS.

-

Enzyme inhibition: Targeting specific enzymes relevant to disease.

Conclusion and Future Directions

This compound remains an intriguing yet understudied lichen metabolite. Since its discovery over a century ago, our knowledge of its basic chemical properties and occurrence has been established. However, to fully realize its potential, particularly in the context of drug discovery and development, several key areas require further investigation.

The most pressing needs are:

-

Development of standardized isolation protocols: To enable the efficient and reproducible purification of this compound in quantities sufficient for comprehensive biological screening.

-

Complete spectroscopic characterization: A full dataset of NMR, MS, UV-Vis, and IR data is essential for its unambiguous identification and for quality control purposes.

-

Elucidation of the biosynthetic pathway: Identifying the genes and enzymes responsible for this compound biosynthesis could open up avenues for its biotechnological production through metabolic engineering.

-

Comprehensive biological activity screening: A thorough investigation of its pharmacological properties is necessary to determine its potential as a lead compound for drug development.

Addressing these knowledge gaps will not only enhance our fundamental understanding of lichen chemistry but also potentially unlock new therapeutic applications for this historic natural product.

References

Strepsilin in Cladonia Species: A Technical Guide to Its Natural Sources, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strepsilin, a dibenzofuran derivative found in certain species of the lichen genus Cladonia, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details established methodologies for its extraction and identification, and explores its putative biosynthetic pathway. While quantitative data on this compound concentration remains limited in publicly accessible literature, this guide furnishes researchers with the foundational knowledge and experimental frameworks necessary to pursue further investigation into this promising natural product.

Natural Sources of this compound in Cladonia Species

This compound was initially identified as a characteristic secondary metabolite of Cladonia strepsilis. More recently, it has been discovered in other crustose Cladonia species, expanding the known natural sources for this compound. The presence of this compound is often detected through a distinctive color reaction with certain chemical spot tests.

Data Presentation: Cladonia Species Containing this compound

The following table summarizes the Cladonia species reported to contain this compound. Currently, quantitative data on the concentration of this compound within these species is not widely available in the scientific literature.

| Cladonia Species | Reference(s) | Notes |

| Cladonia strepsilis | [1][2][3] | Historically the primary known source of this compound. |

| Cladonia gumboskii | [1][4] | A recently described crustose species from Brazil. |

| Cladonia zebrathallina | [1][4][5] | A recently described crustose species from Brazil. |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from Cladonia species. These protocols are based on established techniques for the analysis of lichen secondary metabolites.

Extraction of this compound

A standard method for the extraction of dibenzofurans and other secondary metabolites from lichens involves solvent extraction.

Materials:

-

Dried lichen thalli (Cladonia sp.)

-

Acetone

-

Grinder or mortar and pestle

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator or other solvent evaporation system

-

Glass vials

Protocol:

-

Clean the collected lichen thalli of any debris and air-dry thoroughly.

-

Grind the dried lichen material to a fine powder using a grinder or mortar and pestle.

-

Transfer the powdered lichen material to a flask.

-

Add a sufficient volume of acetone to fully immerse the lichen powder.

-

Allow the mixture to stand at room temperature for several hours, or perform a Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract to remove the solid lichen material.

-

Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

-

Store the dried crude extract in a sealed glass vial, protected from light.

Qualitative Identification by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative identification of this compound in a lichen extract.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing tank

-

Spotting capillaries

-

Solvent system (e.g., Toluene:Dioxane:Acetic Acid - 180:45:5)

-

UV lamp (254 nm and 366 nm)

-

10% Sulfuric acid spray

-

Heating plate or oven

Protocol:

-

Dissolve a small amount of the crude lichen extract in acetone.

-

Using a capillary tube, spot the dissolved extract onto the baseline of a TLC plate.

-

Allow the spot to dry completely.

-

Prepare the developing tank with the chosen solvent system.

-

Place the TLC plate in the developing tank and allow the solvent to ascend the plate.

-

Once the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

-

Observe the plate under UV light (254 nm and 366 nm) and mark any fluorescent spots.

-

Spray the plate evenly with 10% sulfuric acid and heat on a hot plate or in an oven until characteristic colors develop. This compound will appear as a distinct spot with a specific Rf value and color reaction. One study reported Rf values for this compound in different solvent systems[6].

High-Performance Liquid Chromatography (HPLC) Analysis

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., Methanol, Water with 1% Phosphoric Acid)

-

Syringe filters (0.45 µm)

-

Autosampler vials

Protocol:

-

Prepare a standard solution of purified this compound of known concentration, if available.

-

Dissolve a precisely weighed amount of the crude lichen extract in the mobile phase or a suitable solvent (e.g., methanol).

-

Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

-

Set up the HPLC system with a suitable gradient elution program. A common gradient for lichen compounds involves a water/methanol or water/acetonitrile system with an acid modifier like phosphoric acid or formic acid[7].

-

Inject the sample and standard solutions into the HPLC system.

-

Monitor the elution of compounds using the UV-Vis or DAD detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

For quantification, create a calibration curve using a series of standard solutions of different concentrations. The concentration of this compound in the sample can then be determined from this curve.

Biosynthesis of this compound

The biosynthesis of dibenzofurans in lichens is generally understood to proceed via the polyketide pathway[8]. While the specific enzymatic steps for this compound have not been fully elucidated, a generalized pathway can be proposed.

The biosynthesis is thought to begin with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain. This chain then undergoes cyclization and aromatization to form a phenolic precursor. Subsequent oxidative coupling and other modifications lead to the formation of the dibenzofuran core structure of this compound.

Visualizations

Diagrams

Caption: Experimental workflow for the analysis of this compound.

Caption: Generalized biosynthetic pathway of this compound.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the natural sources, analysis, and biosynthesis of this compound from Cladonia species. While qualitative methods for its identification are well-established, there is a clear need for the development and validation of quantitative analytical methods to determine the concentration of this compound in different Cladonia species. Such data would be invaluable for selecting high-yielding species for targeted extraction and for understanding the ecological factors that may influence its production. Furthermore, detailed studies into the biosynthetic pathway of this compound could open avenues for its biotechnological production through metabolic engineering. Future research in these areas will be crucial for unlocking the full potential of this compound as a valuable natural product for scientific and pharmaceutical applications.

References

- 1. sciencepress.mnhn.fr [sciencepress.mnhn.fr]

- 2. Cladonia strepsilis (Ach.) Grognot [italic.units.it]

- 3. Cladonia strepsilis | The British Lichen Society [britishlichensociety.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. Two new crustose Cladonia species with this compound and other new lichens from the Serra de Maracaju, Mato Grosso do Sul, Brazil - Scientific Publications of the Muséum national d'Histoire naturelle, Paris [sciencepress.mnhn.fr]

- 6. scispace.com [scispace.com]

- 7. lichen.ru.ac.th [lichen.ru.ac.th]

- 8. mdpi.com [mdpi.com]

The Strepsilin Enigma: A Technical Guide to Unraveling its Biosynthesis in Lichens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strepsilin, a dibenzofuran secondary metabolite found in lichens of the genus Cladonia, has long been of interest for its unique chemical structure and potential biological activities. However, the precise biosynthetic pathway responsible for its production remains an uncharted area of scientific inquiry. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of fungal polyketide biosynthesis and the well-documented pathways of analogous dibenzofurans, such as usnic acid. We present a hypothetical enzymatic pathway, detail the requisite experimental protocols for its elucidation, and offer a framework for future research in the discovery and characterization of the this compound biosynthetic gene cluster. This document serves as an in-depth resource for researchers aiming to unravel the molecular machinery behind the synthesis of this intriguing lichen metabolite, with an eye toward its potential applications in drug development.

Introduction

Lichens are a prolific source of unique secondary metabolites, many of which possess significant biological activities.[1] this compound, a notable dibenzofuran, is a characteristic compound found in lichens such as Cladonia strepsilis.[2][3] Dibenzofurans in lichens are known to be synthesized through the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites.[1] While the biosynthetic pathway of the related dibenzofuran, usnic acid, has been the subject of considerable research, the specific enzymatic steps leading to this compound have not been explicitly detailed in the scientific literature.[4][5][6] This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for this compound and providing the necessary technical framework for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, initiated by a non-reducing polyketide synthase (NR-PKS). This is followed by a series of modifications by tailoring enzymes to yield the final complex structure.

Polyketide Backbone Synthesis

The initial step is the formation of a polyketide chain from acetate and malonate units by an iterative Type I NR-PKS. The proposed precursor for the dibenzofuran core is a polyketide derived from one molecule of acetyl-CoA and several molecules of malonyl-CoA. The PKS enzyme catalyzes the sequential condensation of these units, followed by cyclization and aromatization to form a phenolic intermediate, likely a phloracetophenone derivative.

Oxidative Coupling and Ring Formation

Following the formation of the monomeric phenolic precursor, a key step is the oxidative coupling of two of these units. This dimerization is likely catalyzed by a cytochrome P450 monooxygenase, a common tailoring enzyme in fungal secondary metabolite biosynthesis.[7] This reaction would form the central furan ring characteristic of the dibenzofuran structure.

Tailoring Steps

Subsequent tailoring reactions, such as hydroxylations, methylations, and decarboxylations, would then modify the dibenzofuran core to produce the final this compound molecule. These modifications are carried out by specific tailoring enzymes, the genes for which are typically located within the same biosynthetic gene cluster (BGC) as the core PKS gene.[8]

Diagram of the Proposed this compound Biosynthesis Pathway

References

- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cladonia strepsilis | The British Lichen Society [britishlichensociety.org.uk]

- 3. Cladonia strepsilis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolichen.com [biolichen.com]

- 7. Tailoring enzyme strategies and functional groups in biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Tailoring enzyme-rich environmental DNA clones: a source of enzymes for generating libraries of unnatural natural products - PMC [pmc.ncbi.nlm.nih.gov]

Strepsilin: A Technical Whitepaper on its Potential Mechanism of Action as a Dibenzofuran

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the mechanism of action of the dibenzofuran strepsilin is scarce. This document synthesizes available information on the broader class of dibenzofurans and extracts from lichens containing this compound, primarily from the genus Cladonia, to propose potential mechanisms and guide future research. The experimental protocols and signaling pathways described are based on methodologies commonly used for analogous compounds and should be considered as a framework for investigation rather than established fact for this compound.

Introduction

This compound is a naturally occurring dibenzofuran, a class of heterocyclic organic compounds characterized by a furan ring fused to two benzene rings.[1][2][3] It is a secondary metabolite found in various lichen species, notably Cladonia strepsilis.[4][5][6] Dibenzofurans isolated from lichens are known to exhibit a range of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] This technical guide aims to provide an in-depth overview of the potential mechanisms of action of this compound, drawing parallels from the known bioactivities of related dibenzofurans and lichen extracts.

Core Chemical Structure

This compound is a dibenzofuran derivative. The core dibenzofuran structure is a planar, aromatic system that can be variously substituted, leading to a wide diversity of chemical and biological properties.

Potential Pharmacological Activities and Mechanisms of Action

While direct studies on this compound are limited, the known bioactivities of dibenzofurans and Cladonia lichen extracts suggest several potential avenues for its mechanism of action. These include cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity and Potential Anticancer Mechanisms

Lichen-derived compounds, including some dibenzofurans, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

3.1.1 Hypothetical Signaling Pathway for this compound-Induced Apoptosis

A potential mechanism for this compound-induced cytotoxicity could involve the activation of intrinsic and extrinsic apoptotic pathways. This is a hypothetical model based on the known actions of other cytotoxic natural products.

3.1.2 Potential for Enzyme Inhibition in Cancer

Many anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival, such as kinases. While there is no direct evidence for this compound, other dibenzofurans have been investigated as kinase inhibitors.

Anti-inflammatory Activity

Extracts from Cladonia species have been reported to possess anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

3.2.1 Hypothetical Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development. The following diagram illustrates a potential point of intervention for this compound, based on the mechanisms of other known anti-inflammatory compounds.

Antimicrobial Activity

Dibenzofurans from lichens are well-documented for their antimicrobial properties.[1][2][3] The mechanism of action for lichen-derived compounds against bacteria and fungi can involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data (Hypothetical Framework)

As no specific quantitative data for this compound is available, the following table provides a template for how such data would be presented. This is based on typical assays used for evaluating the bioactivities of natural products.

| Bioactivity Assay | Target/Cell Line | Parameter | Hypothetical Value for this compound | Reference Compound | Reference Value |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 (µM) | Data not available | Doxorubicin | ~0.1 µM |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | Data not available | Tamoxifen | ~5 µM |

| Anti-inflammatory | RAW 264.7 Macrophages (NO production) | IC50 (µM) | Data not available | Dexamethasone | ~0.01 µM |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | Data not available | Vancomycin | ~1 µg/mL |

| Antimicrobial | Candida albicans | MIC (µg/mL) | Data not available | Fluconazole | ~0.5 µg/mL |

| Antioxidant | DPPH Radical Scavenging | IC50 (µg/mL) | Data not available | Ascorbic Acid | ~5 µg/mL |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Seeding: Seed cells into 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a novel compound like this compound.

Conclusion and Future Directions

This compound, a dibenzofuran found in lichens, belongs to a class of compounds with demonstrated pharmacological potential. While direct evidence for its mechanism of action is currently lacking, this technical guide provides a framework for its investigation based on the known activities of related dibenzofurans and lichen extracts. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific molecular targets and signaling pathways. Such studies are essential to unlock the potential of this compound as a lead compound for drug development.

References

- 1. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Cladonia strepsilis | The British Lichen Society [britishlichensociety.org.uk]

- 5. Morphological and Chemical Traits of Cladonia Respond to Multiple Environmental Factors in Acidic Dry Grasslands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cladonia strepsilis (Ach.) Grognot [italic.units.it]

- 7. Anticancer Potential of Lichens’ Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Strepsilin: An Uncharted Territory in Therapeutic Applications

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the potential therapeutic applications of Strepsilin, a naturally occurring dibenzofuran found in lichens. Despite its discovery over a century ago, specific data on its biological activity, mechanism of action, and potential signaling pathways remain largely unexplored, hindering any substantive claims of its therapeutic utility.

Initial investigations into the therapeutic potential of "this compound" are often confounded by a similarly named and widely available throat lozenge, "Strepsils." It is crucial to distinguish between the two. Strepsils™ is a commercial product containing the active ingredients amylmetacresol and 2,4-dichlorobenzyl alcohol, which possess antiseptic properties. In contrast, this compound is a distinct chemical compound with the IUPAC name 4,8-Dihydroxy-10-methyl-1H-[1]benzofuro[5,4-b][2]benzofuran-3-one, primarily isolated from lichens of the Cladonia genus, such as Cladonia strepsilis.[3]

While the broader class of lichen-derived compounds, including other dibenzofurans, has garnered scientific interest for their potential biological activities, specific and quantitative data for this compound are conspicuously absent from the current body of scientific literature.

Chemical and Physical Properties

This compound is a dibenzofuran dimer with the chemical formula C₁₅H₁₀O₅ and a molar mass of 270.24 g/mol .[3] It is characterized by the presence of hydroxy, oxy, and methyl side groups.[3] The compound has a high melting point of 324 °C and is known to degrade in alkaline conditions to 1-methyl-3,7-dihydroxydibenzofuran.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,8-Dihydroxy-10-methyl-1H-[1]benzofuro[5,4-b][2]benzofuran-3-one | [3] |

| Chemical Formula | C₁₅H₁₀O₅ | [3] |

| Molar Mass | 270.24 g/mol | [3] |

| Melting Point | 324 °C | [3] |

| Natural Sources | Cladonia species (e.g., Cladonia strepsilis), Siphula species, Stereocaulon azoreum | [3] |

Potential Therapeutic Applications: A Field Ripe for Investigation

At present, there is a notable lack of published research detailing any specific therapeutic applications of this compound. While dibenzofurans as a class are reported to possess antibacterial, antifungal, and cytotoxic properties, no quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, are available for this compound. This absence of fundamental in vitro data precludes any informed discussion of its potential efficacy in these or any other therapeutic areas.

Consequently, there are no established experimental protocols for assessing the biological activity of this compound, nor are there any elucidated signaling pathways or mechanisms of action. The scientific community has yet to investigate how this compound might interact with biological systems at a molecular level.

Future Directions

The dearth of information on this compound presents a clear opportunity for natural product researchers and pharmacologists. A systematic investigation into the biological activities of this lichen-derived compound is warranted. Future research should focus on:

-

Isolation and Purification: Developing and publishing standardized protocols for the efficient isolation and purification of this compound from its natural lichen sources.

-

In Vitro Screening: Conducting a comprehensive screening of this compound's bioactivity, including:

-

Antimicrobial assays to determine its spectrum of activity and MIC values against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity assays to evaluate its potential as an anticancer agent, determining IC₅₀ values against various cancer cell lines.

-

Anti-inflammatory assays to investigate its ability to modulate inflammatory responses.

-

Antioxidant assays to quantify its radical scavenging capabilities.

-

-

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent research should aim to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved.

Below is a hypothetical workflow for the initial investigation of this compound's therapeutic potential.

Caption: A logical workflow for investigating the therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of unique secondary metabolites. These compounds, often not found elsewhere in nature, exhibit a wide range of biological activities, making them a fertile ground for drug discovery. Among the diverse chemical classes of lichen substances, dibenzofurans represent a group with significant therapeutic potential. This technical guide provides an in-depth review of Strepsilin, a representative dibenzofuran, and its related compounds. While specific biological data on this compound is limited, this guide will extensively cover the known activities, mechanisms of action, and experimental evaluation of the broader class of lichen-derived dibenzofurans, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

It is important to distinguish the lichen-derived compound "this compound" from the commercially available throat lozenge "Strepsils®". The latter contains antiseptic and anti-inflammatory ingredients like amylmetacresol, 2,4-dichlorobenzyl alcohol, and flurbiprofen, and is not related to the natural product discussed in this guide[1][2].

This compound and Related Dibenzofurans: Structure and Occurrence

This compound is a dibenzofuran, a class of aromatic compounds with a specific tricyclic ring structure. It was first discovered in the lichen Cladonia strepsilis, from which it derives its name[3]. The structure of this compound was elucidated by Shoji Shibata[3]. It is also found in other lichen species, including those of the genera Siphula and Stereocaulon[3].

Dibenzofurans are biosynthesized by the fungal partner in the lichen symbiosis, primarily through the polyketide pathway[4]. This class of compounds is known for a variety of biological activities, with usnic acid being the most extensively studied member[5][6]. Other related lichen compounds with significant biological activities include depsides and depsidones[7].

Biological Activities of Lichen-Derived Dibenzofurans

Lichen-derived dibenzofurans, including the broader class to which this compound belongs, have demonstrated a range of promising pharmacological activities. The primary areas of interest are their anticancer, anti-inflammatory, and antimicrobial properties[5][7].

Anticancer Activity

Numerous studies have highlighted the cytotoxic and pro-apoptotic effects of lichen dibenzofurans against various cancer cell lines[7][8]. These compounds can interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis[9][10].

Mechanisms of Action:

-

Induction of Apoptosis: Many lichen compounds, including dibenzofurans, trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases[7].

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M, S, or G0/G1), preventing cancer cell division and proliferation[7].

-

Inhibition of Angiogenesis: Some lichen metabolites can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis[9].

-

Modulation of Signaling Pathways: Lichen compounds have been shown to modulate various signaling pathways critical for cancer progression, such as the Wnt/β-catenin and MAPK pathways[11][12]. For instance, (+)-usnic acid has been shown to decrease the mRNA levels of downstream target genes of the β-catenin/LEF and c-jun/AP-1 pathways[12].

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Dibenzofurans and other lichen-derived compounds have shown potent anti-inflammatory effects[8][13].

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes[13][14].

-

Reduction of Pro-inflammatory Cytokines: These compounds can reduce the production of inflammatory cytokines such as TNF-α and various interleukins[13].

-

Regulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Lichen compounds can exert their anti-inflammatory effects by inhibiting this pathway[13].

Antimicrobial Activity

Lichens produce a variety of compounds with potent activity against a broad spectrum of microorganisms, including bacteria and fungi[15][16][17]. This is believed to be a defense mechanism for the lichen in its natural environment.

Mechanisms of Action:

-

Inhibition of Nucleic Acid Synthesis: Usnic acid, a prominent dibenzofuran, is known to inhibit DNA and RNA synthesis in susceptible bacteria[18][19].

-

Disruption of Cell Membranes: Some lichen compounds can disrupt the integrity of microbial cell membranes, leading to cell death[18].

-

Enzyme Inhibition: These compounds can also inhibit essential microbial enzymes[18].

Quantitative Data on Biological Activities

Table 1: Anticancer Activity of Selected Lichen Compounds

| Compound | Chemical Class | Cancer Cell Line | IC50 Value | Reference |

| Usnic Acid | Dibenzofuran | A2780, HeLa, MCF-7, HT-29 | Effective at 50 µM | [10] |

| Salazinic Acid | Depsidone | Femx, LS174 | > 100 µg/mL | [6] |

| Gyrophoric Acid | Depside | Femx, LS174 | > 100 µg/mL | [6] |

| Evernic Acid | Depside | T98G (Glioblastoma) | Reduces viability at 50 µM | [8] |

| Physodic Acid | Depsidone | A2780, HT-29 | Cytotoxic effects observed | [10] |

Table 2: Anti-inflammatory Activity of Selected Lichen Compounds

| Compound/Extract | Chemical Class | Assay | Inhibition/% Inhibition | Concentration | Reference |

| P. sulcata extract | Depsidone-rich | COX-2 Inhibition | 65.9 ± 4.1% | Not specified | [8] |

| Salazinic Acid | Depsidone | COX-2 Inhibition | 60.3 ± 3.0% | Not specified | [8] |

| (-)-Usnic Acid | Dibenzofuran | COX-2 Inhibition | 59.3 ± 3.5% | Not specified | [8] |

| Evernic Acid | Depside | COX-2 Inhibition | 50.7 ± 2.1% | Not specified | [8] |

| Atranorin | Depside | Nitric Oxide Production | 75.99% | 25 µg/mL | [20] |

| (+)-iso-Usnic acid | Dibenzofuran | Nitric Oxide Production | 57.27% | 25 µg/mL | [20] |

Table 3: Antimicrobial Activity of Selected Lichen Compounds

| Compound | Chemical Class | Microorganism | MIC Value (µg/mL) | Reference |

| Psoromic Acid | Depsidone | S. gordonii | 11.72 | [21] |

| Psoromic Acid | Depsidone | P. gingivalis | 5.86 | [21] |

| Usnic Acid | Dibenzofuran | C. michiganensis | Strong activity | [19] |

| Vulpinic Acid | Pulvinic acid derivative | C. michiganensis | Strong activity | [19] |

| Lecanoric Acid | Depside | R. solani | Specific inhibition | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of lichen compounds.

Extraction and Isolation of Lichen Compounds

Objective: To extract and purify this compound and related compounds from lichen thalli.

General Protocol:

-

Collection and Preparation: Collect lichen material (e.g., Cladonia strepsilis) and air-dry it. Clean the thalli of any debris and grind them into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or maceration with a suitable organic solvent. A mixture of acetone and dichloromethane (1:1) is often effective for extracting a broad range of metabolites[22]. Other commonly used solvents include methanol, ethanol, and ethyl acetate[22].

-

For Soxhlet extraction, continuously extract the powdered lichen material for several hours.

-

For maceration, soak the powdered lichen in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.

-

-

Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Subject the crude extract to column chromatography using silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different compounds.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and recrystallize to obtain the pure substance.

-

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography[3].

Cytotoxicity and Anticancer Assays

1. MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effects of a lichen compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Caspase Activity Assay for Apoptosis

Objective: To measure the activation of key apoptosis-executing enzymes.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for a period known to induce apoptosis.

-

Cell Lysis: Lyse the cells to release their contents, including caspases.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., caspase-3/7).

-

Signal Measurement: Measure the luminescence or fluorescence generated by the cleavage of the substrate by the active caspase using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to untreated or vehicle-treated cells.

Anti-inflammatory Assays

1. Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the ability of a lichen compound to inhibit the activity of COX enzymes.

Protocol:

-

Enzyme Preparation: Use purified COX-1 or COX-2 enzyme.

-

Incubation: Pre-incubate the enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2) for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable methods.

-

Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the control.

Antimicrobial Assays

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a lichen compound that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological activities of lichen-derived dibenzofurans are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed.

Signaling Pathways

Caption: Mechanisms of action for lichen dibenzofurans.

Caption: Workflow for evaluating lichen compounds.

Conclusion

This compound and its related dibenzofuran compounds from lichens represent a promising area for natural product-based drug discovery. While specific data on this compound's biological activities are currently lacking, the broader class of lichen-derived dibenzofurans exhibits significant anticancer, anti-inflammatory, and antimicrobial properties. This guide has provided a comprehensive overview of the known mechanisms of action, quantitative activity data for related compounds, and detailed experimental protocols to facilitate further research in this area. The provided signaling pathway and workflow diagrams serve as a visual aid to understand the complex biological effects and the process of evaluating these fascinating natural products. Further investigation into this compound and other less-studied lichen compounds is warranted to unlock their full therapeutic potential.

References

- 1. Strepsils - Wikipedia [en.wikipedia.org]

- 2. medicines.org.uk [medicines.org.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. An expanded database of high-resolution MS/MS spectra for lichen-derived natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Potential of Lichens’ Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. neoplasiaresearch.com [neoplasiaresearch.com]

- 11. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. microbiologyjournal.org [microbiologyjournal.org]

- 16. scielo.br [scielo.br]

- 17. ijprajournal.com [ijprajournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antibacterial activities of natural lichen compounds against Streptococcus gordonii and Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unassuming Lichens: Nature’s Hidden Antimicrobial Warriors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Strepsils® Active Ingredients

Disclaimer: The term "Strepsilin" can refer to a natural product derived from lichens or be a misspelling of "Strepsils®," a brand of throat lozenges. Due to the limited publicly available data on the biological activity of the lichen-derived compound, this guide focuses on the well-documented active ingredients found in Strepsils® products: Amylmetacresol (AMC), 2,4-Dichlorobenzyl Alcohol (DCBA), and Hexylresorcinol (HR). This technical guide is intended for researchers, scientists, and drug development professionals.

Introduction

Amylmetacresol, 2,4-dichlorobenzyl alcohol, and hexylresorcinol are antiseptic compounds widely used in over-the-counter throat lozenges for the symptomatic relief of sore throats and minor mouth infections. Their efficacy stems from a combination of antimicrobial, antiviral, and local anesthetic properties. This document provides a comprehensive overview of the biological activities of these compounds, detailing the experimental protocols used for their screening and summarizing key quantitative data.

Biological Activities and Mechanisms of Action

The primary biological activities of AMC, DCBA, and HR that are relevant to their therapeutic use are their antimicrobial and local anesthetic effects.

2.1 Antimicrobial and Antiviral Activity

AMC and DCBA are antiseptics with demonstrated bactericidal, and antiviral properties.[1] Hexylresorcinol also exhibits a broad spectrum of antimicrobial and antiviral activity.[2][3] The proposed mechanism for their antimicrobial action involves the disruption of microbial cell membranes due to their lipophilic nature, leading to increased permeability and cell lysis.[4] Phenols like AMC and hexylresorcinol, and alcohols like DCBA are thought to disrupt lipid membranes, with alcohols also causing rapid protein denaturation.

2.2 Local Anesthetic Activity

A key mechanism for the pain-relieving effects of these compounds is the blockade of voltage-gated sodium channels (NaV) in neuronal membranes.[5] By inhibiting these channels, they impede the initiation and propagation of nerve impulses, thus producing a local anesthetic effect.[4][5] Studies have shown that AMC, DCBA, and HR reversibly block these channels in a manner similar to established local anesthetics like lidocaine.[5][6] The blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of AMC, DCBA, and HR from various in vitro studies.

Table 1: Bactericidal Activity of Amylmetacresol (AMC) and 2,4-Dichlorobenzyl Alcohol (DCBA) Combination [7][8][9]

| Test Organism | Initial Inoculum (log10 CFU/mL) | Log10 Reduction at 1 min (Mean ± SD) | Log10 Reduction at 5 min (Mean ± SD) | Log10 Reduction at 10 min (Mean ± SD) |

| Streptococcus pyogenes | 6.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 |

| Haemophilus influenzae | 7.1 ± 0.1 | 6.1 ± 0.1 | 6.0 ± 0.1 | 6.2 ± 0.1 |

| Arcanobacterium haemolyticum | 7.5 ± 0.0 | 6.5 ± 0.0 | 6.5 ± 0.0 | 6.5 ± 0.0 |

| Fusobacterium necrophorum | 6.3 ± 0.0 | 5.3 ± 0.0 | 5.3 ± 0.0 | 5.3 ± 0.0 |

| Streptococcus dysgalactiae | 7.3 ± 0.0 | 1.5 ± 0.2 | 6.3 ± 0.0 | 6.3 ± 0.0 |

| Moraxella catarrhalis | 7.2 ± 0.1 | 0.5 ± 0.1 | 5.0 ± 0.9 | 6.2 ± 0.1 |

| Staphylococcus aureus | 6.5 ± 0.1 | 0.5 ± 0.2 | 2.2 ± 0.1 | 3.5 ± 0.1 |

Table 2: Minimum Inhibitory Concentrations (MIC) for Hexylresorcinol (HR) [2][10]

| Test Organism | MIC (µg/mL) |

| Streptococcus spp. | ≤ 16 |

| Staphylococcus spp. | ≤ 16 |

| Candida spp. | ≤ 16 |

Table 3: Voltage-Gated Sodium Channel (NaV1.2) Blocking Activity [5]

| Compound | EC50 (µM) at -150 mV | Inactivated State Affinity (µM) |

| Hexylresorcinol | 23.1 | 1.88 |

| Amylmetacresol | 53.6 | 35 |

| 2,4-Dichlorobenzyl Alcohol | 661.6 | Not Determined |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of AMC, DCBA, and HR.

4.1 In Vitro Bactericidal Activity Assay (Log Reduction)

This protocol is based on the methodology used to assess the bactericidal activity of AMC/DCBA lozenges.[7]

-

Objective: To determine the rate and extent of bacterial killing by the test compounds.

-

Materials:

-

Test compounds (AMC/DCBA dissolved in artificial saliva).

-

Bacterial strains of interest.

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth).

-

Phosphate-buffered saline (PBS) with neutralizers.

-

Agar plates for colony counting.

-

-

Procedure:

-

Inoculum Preparation: Culture the test organism overnight in a suitable broth. Dilute the culture to achieve a starting concentration of approximately 10^7 - 10^8 Colony Forming Units (CFU)/mL.

-

Exposure: Mix the bacterial inoculum with the test compound solution at a defined ratio (e.g., 1:9 inoculum to test solution).

-

Time Points: At specified time intervals (e.g., 1, 5, and 10 minutes), take an aliquot of the mixture.

-

Neutralization: Immediately transfer the aliquot to a solution containing appropriate neutralizers to stop the antimicrobial action.

-

Serial Dilution and Plating: Perform serial dilutions of the neutralized sample in PBS. Plate the dilutions onto agar plates.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Enumeration: Count the number of viable colonies on the plates and calculate the CFU/mL for each time point.

-

Calculation: The log10 reduction is calculated by subtracting the log10 CFU/mL at each time point from the log10 CFU/mL of the initial inoculum.

-

4.2 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[11][12][13]

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compound (e.g., Hexylresorcinol).

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other suitable broth.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

-

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

-

4.3 Agar Well Diffusion Assay

This is a common method for screening the antimicrobial activity of soluble agents.[14][15]

-

Objective: To qualitatively or semi-quantitatively assess the antimicrobial activity of a substance.

-

Materials:

-

Test compound solution.

-

Agar plates (e.g., Mueller-Hinton Agar).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Sterile cork borer or pipette tip.

-

-

Procedure:

-

Inoculation of Agar Plate: Swab the surface of the agar plate evenly with the standardized bacterial inoculum.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

-

4.4 Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol provides a method to study the effects of the test compounds on voltage-gated sodium channels.[16][17][18]

-

Objective: To characterize the inhibitory effect of test compounds on voltage-gated sodium currents.

-

Materials:

-

Cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with NaV1.2).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

Test compounds.

-

-

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Obtain a gigaohm seal between the pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV). Apply depolarizing voltage steps to elicit sodium currents.

-

Data Acquisition: Record baseline sodium currents. Perfuse the cell with the extracellular solution containing the test compound and record the currents again.

-

Analysis: Measure the peak sodium current amplitude before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the EC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of local anesthetic action of AMC, DCBA, and HR.

Caption: Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

References

- 1. Antimicrobial and Antiviral Activity of Hexylresorcinol Lozenges Against Oropharyngeal Pathogens IADR Abstract Archives [iadr.abstractarchives.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Bactericidal activity of hexylresorcinol lozenges against oropharyngeal organisms associated with acute sore throat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]

- 5. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amylmetacresol - Wikipedia [en.wikipedia.org]

- 7. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. docs.axolbio.com [docs.axolbio.com]

The Ecological Significance of Strepsilin: A Dibenzofuran in Lichens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of unique secondary metabolites. These compounds are not essential for the primary metabolism of the lichen but play crucial roles in their survival and interaction with the environment. Among these, Strepsilin, a dibenzofuran primarily found in lichens of the Cladonia genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the ecological role of this compound, detailing its biosynthesis, and exploring its function as an antioxidant, antimicrobial, and photoprotective agent. While specific quantitative data for this compound's biological activities are not extensively available in current literature, this guide contextualizes its putative functions within the broader understanding of lichen-derived dibenzofurans and provides detailed experimental protocols for its further investigation.

Introduction to this compound and its Chemical Nature

This compound is a secondary metabolite belonging to the dibenzofuran class of aromatic polyketides. First identified in the lichen Cladonia strepsilis, its chemical structure has been elucidated as 4,8-Dihydroxy-10-methyl-1H-[1]benzofuro[5,4-b][2]benzofuran-3-one, with the molecular formula C₁₅H₁₀O₅[3]. Dibenzofurans are a well-documented group of lichen substances known for a range of biological activities, suggesting an important ecological role for these compounds[1][2][4]. This compound is also found in other Cladonia species, as well as in lichens from the genera Siphula and Stereocaulon[3]. The presence of this compound can be detected in lichen thalli through a characteristic emerald green color change upon application of a calcium hypochlorite solution (C test)[3].

Biosynthesis of this compound

The biosynthesis of dibenzofurans in lichens, including this compound, is understood to occur via the polyketide pathway[5]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a multi-enzyme complex known as polyketide synthase (PKS). While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a generalized pathway for dibenzofuran formation can be proposed.

Figure 1: Proposed Biosynthetic Pathway of this compound

The process begins with the formation of a linear poly-β-keto chain from acetate and malonate units. This chain then undergoes a series of cyclization and aromatization reactions to form the core dibenzofuran structure. Finally, tailoring enzymes such as cytochrome P450 monooxygenases and methyltransferases are responsible for the specific hydroxylations, oxidations, and methylations that result in the final structure of this compound.

Ecological Roles of this compound

The production of secondary metabolites like this compound is a key adaptive strategy for lichens, enabling them to thrive in often harsh and competitive environments. The ecological roles of these compounds are multifaceted, and for this compound, they are inferred from its chemical class and preliminary biological screenings.

Antimicrobial Activity

One of the most well-documented roles of lichen secondary metabolites is their antimicrobial activity, which helps protect the lichen from pathogenic bacteria and fungi. This compound has been shown to possess antibiotic properties[6]. Specifically, various Cladonia species that produce this compound have demonstrated inhibitory effects against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus[6]. This suggests that this compound contributes to the chemical defense of the lichen, preventing colonization by potentially harmful microorganisms.

Table 1: Illustrative Antimicrobial Activity of this compound

| Test Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis | Data not available | [6] |

| Staphylococcus aureus | Data not available | [6] |

| Escherichia coli | Data not available | - |

| Candida albicans | Data not available | - |

| Note: This table presents the expected format for quantitative data. Specific MIC (Minimum Inhibitory Concentration) values for purified this compound are not readily available in the reviewed literature. |

Antioxidant Activity

Lichens are frequently exposed to environmental stressors such as high light intensity and desiccation, which can lead to the production of reactive oxygen species (ROS) and subsequent oxidative damage. Many lichen secondary metabolites, particularly phenolics like dibenzofurans, are known to have antioxidant properties that help mitigate this stress. While direct quantitative antioxidant data for this compound is lacking, its phenolic structure suggests it likely possesses radical scavenging capabilities.

Table 2: Illustrative Antioxidant Activity of this compound

| Antioxidant Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | - |

| ABTS Radical Scavenging | Data not available | - |

| Note: This table illustrates the format for presenting antioxidant data. Specific IC₅₀ (half-maximal inhibitory concentration) values for purified this compound are not currently available in the surveyed literature. |

Photoprotective Role

Many lichens inhabit exposed environments where they are subjected to high levels of ultraviolet (UV) radiation. Cortical secondary metabolites, in particular, can act as UV screens, protecting the photosynthetic partner (photobiont) from photodamage. Dibenzofurans are among the classes of lichen compounds known to absorb UV radiation. Although a specific UV absorption spectrum for this compound is not available, its aromatic structure suggests it may contribute to the overall photoprotective capacity of the lichen thallus.

Table 3: Illustrative Photoprotective Properties of this compound

| Property | Value | Reference |

| UV λmax (nm) | Data not available | - |

| Molar Absorptivity (ε) | Data not available | - |

| Note: This table shows the intended format for photoprotective data. The specific UV absorption maximum (λmax) and molar absorptivity for this compound are not found in the reviewed literature. |

Experimental Protocols

To facilitate further research into the ecological roles of this compound, this section provides detailed methodologies for its extraction, purification, and the assessment of its biological activities.

Figure 2: Experimental Workflow for this compound Analysis

Extraction and Isolation of this compound

-

Lichen Collection and Preparation: Collect fresh thalli of a this compound-containing lichen, such as Cladonia strepsilis. Clean the lichen material of any debris and air-dry it. Grind the dried thalli into a fine powder.

-

Solvent Extraction: Macerate the powdered lichen material in acetone or another suitable organic solvent at room temperature for 24-48 hours. The process can be repeated to ensure complete extraction.

-

Concentration: Filter the combined extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the different components. Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Crystallization: Recrystallize the combined fractions containing this compound from a suitable solvent to obtain the pure compound.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

-

Preparation of Inoculum: Culture the test bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Preparation of Test Compound: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-